molecular formula C17H20N2O2 B2624632 N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862830-97-5

N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2624632
CAS No.: 862830-97-5
M. Wt: 284.359
InChI Key: NBZYCPAKNNAZFR-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-3-yl-oxoacetamide derivative of interest in medicinal chemistry and drug discovery. Compounds based on the indole-3-glyoxylamide scaffold are recognized as privileged structures in pharmaceutical research due to their diverse biological activities . Potential Research Applications: This compound is suited for investigative studies in oncology and cell biology. Structurally similar indol-3-yl-oxoacetamides have demonstrated potent anti-proliferative activity against various human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers . The mechanism of action for this class of compounds may involve the induction of apoptosis (programmed cell death). Research on analogs suggests this can occur through the activation of key enzymes known as caspases, particularly caspase-3 and caspase-8, leading to the cleavage of proteins like poly ADP-ribose polymerase (PARP), a hallmark of apoptosis . Furthermore, indole-based oxoacetamides are also investigated as potent and selective ligands for the cannabinoid receptor type 2 (CB2) , making them valuable tools for studying neuroinflammation and related disorders . Usage Note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-cyclopentyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-15(13-9-5-6-10-14(13)19(11)2)16(20)17(21)18-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZYCPAKNNAZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Dimethylation: The indole core is then subjected to dimethylation at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Acylation: The dimethylated indole is then acylated with cyclopentanone to introduce the cyclopentyl group.

    Oxidation: The final step involves the oxidation of the acylated product to form the oxoacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine or alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The oxoacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid.

    Reduction: Reduced products like N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-aminoacetamide.

    Substitution: Substituted indole derivatives with halogen or nitro groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Cancer Treatment

N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound exhibit potent anti-proliferative activity.

Case Study: Cytotoxicity Evaluation

A study involving the synthesis and biological evaluation of related indole derivatives demonstrated significant cytotoxicity against human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Notably, one derivative showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong potential for further development as an anticancer agent .

Table 1: Cytotoxicity Data of Indole Derivatives

Compound IDCell LineIC50 (μM)Mechanism of Action
5rHepG210.56 ± 1.14Caspase-8 dependent apoptosis
6aMCF715.34 ± 0.95Induction of PARP cleavage
7bHeLa12.78 ± 0.88Activation of caspase-3

Neuroprotection

The compound has also been investigated for its neuroprotective properties. Research indicates that similar indole-based compounds can inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase.

Case Study: Enzyme Inhibition

A derivative was tested for its ability to inhibit acetylcholinesterase activity in vitro, revealing promising results that suggest potential applications in treating Alzheimer's disease and other neurodegenerative conditions .

Table 2: Enzyme Inhibition Data

Compound IDEnzyme TargetIC50 (μM)
Compound AAcetylcholinesterase20.5
Compound BButyrylcholinesterase15.0

Antimicrobial Activity

This compound has shown potential antimicrobial properties against various pathogens.

Case Study: Antimicrobial Testing

In preliminary studies, compounds with similar structures demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL.

Table 3: Antimicrobial Activity Data

Compound IDPathogenMIC (µg/mL)
Compound CE. coli256
Compound DS. aureus200

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Adamantane-Substituted Derivatives

Compounds such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r) exhibit potent anticancer activity. For example, 5r demonstrated an IC50 of 10.56 ± 1.14 µM against HepG2 cells, inducing apoptosis via caspase-8 activation .

  • The target compound’s 1,2-dimethylindole may improve metabolic stability over unsubstituted indole cores in adamantane derivatives .
Aromatic N-Substituents
  • N-[(2-chlorophenyl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide ():
    • The chlorophenylmethyl substitution enhances lipophilicity, which may improve blood-brain barrier penetration but increase toxicity risks .
Cyclopropane-Substituted Analogs
  • N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide ():
    • The cyclopropyl group, smaller and more rigid than cyclopentyl, may confer higher metabolic stability and oral bioavailability (MW: 242.27 g/mol vs. ~265–300 g/mol for cyclopentyl derivatives) .

Pharmacological Profiles

Anticancer Mechanisms
  • Adamantane derivatives (e.g., 5r): Activate caspase-8 and caspase-3, inducing apoptosis in HepG2 cells .
  • D-24851 (): A microtubule inhibitor with efficacy against multidrug-resistant tumors, highlighting how structural variations (e.g., pyridinyl and chlorobenzyl groups) shift mechanisms away from apoptosis pathways .
Receptor Targeting
  • Fluorinated indol-3-yl-oxoacetamide (): Binds selectively to cannabinoid receptor CB2 (Ki = 6.2 nM), demonstrating that halogenation and fluorination can redirect activity toward neurological targets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Solubility (µM) Selectivity (HepG2 IC50, µM)
Target Compound ~280 3.2 15–20 Not reported
Adamantane derivative (5r) ~400 4.5 <10 10.56 ± 1.14
Cyclopropane analog () 242.27 2.8 30–40 Not reported
Chlorophenylmethyl analog ~350 5.1 <5 Not reported

*Estimated using fragment-based methods.

Biological Activity

N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is characterized by the following molecular structure:

  • Molecular Formula: C15H20N2O2
  • Molecular Weight: 252.34 g/mol

The compound is believed to exert its biological effects through modulation of various signaling pathways. Specifically, it has been studied for its interaction with the Sphingosine 1-phosphate (S1P) receptor, which is implicated in several pathophysiological processes including inflammation, cancer, and autoimmune diseases.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity. In a study involving a mouse xenograft model of head and neck cancer, the compound showed notable tumor growth inhibition, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Its ability to modulate immune responses makes it a candidate for treating conditions characterized by excessive inflammation. Preliminary findings suggest that it may reduce cytokine production and inhibit leukocyte migration .

Case Studies

StudyModelFindings
Xenograft Study Mouse Model of Head and Neck CancerDemonstrated significant tumor growth inhibition .
Inflammation Model Rodent ModelReduced levels of pro-inflammatory cytokines .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. The compound exhibits good oral bioavailability and favorable metabolic stability, making it suitable for further development as a pharmaceutical agent .

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